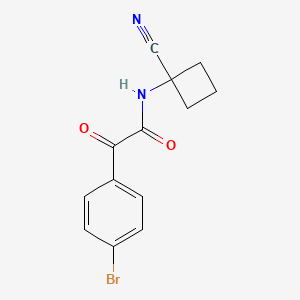

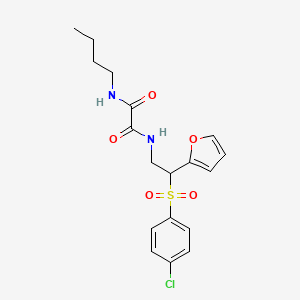

![molecular formula C23H17N3O4 B2972786 4-苯甲酰基-N-[5-(2-甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺 CAS No. 865285-84-3](/img/structure/B2972786.png)

4-苯甲酰基-N-[5-(2-甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .

Synthesis Analysis

The synthesis of benzamide derivatives is reported to be a green, rapid, mild, and highly efficient pathway . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient, and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .科学研究应用

Pharmaceutical Industry

Benzamides, including the compound , are integral to the pharmaceutical industry due to their presence in many drug molecules. Approximately 65% of drug molecules prepared by pharmaceutical companies contain an amide group . This compound can be used in the synthesis of therapeutic agents, including those with antiplatelet activity, which is crucial for the development of cardiovascular drugs .

Green Chemistry

The synthesis of benzamides, such as 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide , can be achieved through eco-friendly processes. Utilizing ultrasonic irradiation and green solid acid catalysts, researchers can create these compounds with low reaction times and high yields, contributing to sustainable chemical practices .

Antioxidant Applications

Benzamide derivatives have shown significant antioxidant properties. They can scavenge free radicals and exhibit metal chelating activities. These properties are essential for developing treatments against oxidative stress-related diseases .

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial activities of benzamides make them valuable in the medical field. They can inhibit the growth of various bacteria, including gram-positive and gram-negative strains, which is vital for creating new antibiotics .

Cancer Treatment

Some benzamide compounds have been utilized in cancer treatment due to their potential anti-tumor properties. The compound could be explored for its efficacy in inhibiting cancer cell growth and proliferation .

Agricultural Applications

In agriculture, benzamides can serve as intermediates in the synthesis of compounds with potential use as pesticides or herbicides. Their chemical properties allow for the development of products that can protect crops from pests and diseases .

Industrial Applications

The versatility of benzamides extends to the plastic, paper, and rubber industries. They can be used as additives or intermediates in manufacturing processes, enhancing the properties of the final products .

Analgesic and Anesthetic Agents

Benzamides are found in analgesics and local anesthetics, such as acetaminophen and lidocaine. Research into 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide could lead to the development of new pain-relief medications .

属性

IUPAC Name |

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c1-29-19-10-6-5-9-18(19)22-25-26-23(30-22)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYMVZFIDJQZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

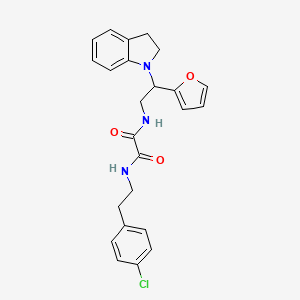

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)

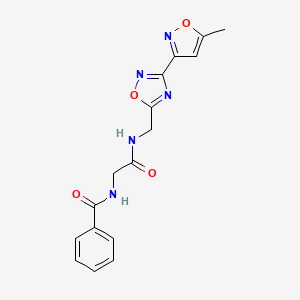

![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)

![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)

![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)